molecular formula C7H14BNO3 B2364979 (1-Acetylpiperidin-4-yl)boronic acid CAS No. 1444624-62-7

(1-Acetylpiperidin-4-yl)boronic acid

Cat. No.: B2364979
CAS No.: 1444624-62-7
M. Wt: 171
InChI Key: ZKAQEETWDPGWMF-UHFFFAOYSA-N
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Description

“(1-Acetylpiperidin-4-yl)boronic acid” is a chemical compound with the IUPAC name “this compound” and the Inchi Code "1S/C7H14BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7,11-12H,2-5H2,1H3" .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code "1S/C7H14BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7,11-12H,2-5H2,1H3" .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains . Boronic acids are increasingly utilized in diverse areas of research, including sensing applications .


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 171 . It is stored at a temperature of 4°C .

Scientific Research Applications

Affinity for Cis-Diol-Containing Biomolecules

Boronic acids, including (1-Acetylpiperidin-4-yl)boronic acid, exhibit a significant affinity for cis-diol-containing biomolecules. This affinity is crucial for various applications, such as sensing, separation, drug delivery, and the development of functional materials. A study established an affinity capillary electrophoresis method to probe the interactions between boronic acids and cis-diol-containing biomolecules, highlighting its wide applicability and precision in understanding these interactions (Lü, Li, Wang, & Liu, 2013).

Applications in Selective Fluorescent Chemosensors

Boronic acids, including this compound, are used in developing selective fluorescent chemosensors for detecting biological active substances. These substances are crucial for disease prevention, diagnosis, and treatment. The fluorescent properties of boronic acid sensors are significant for probing carbohydrates and bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Biomedical Applications

In the biomedical field, boronic acid polymers, possibly including derivatives like this compound, are valuable for treating diseases like HIV, obesity, diabetes, and cancer. These compounds are noted for their unique reactivity, solubility, and responsive nature, making them underutilized yet potent candidates for various biomedical applications (Cambre & Sumerlin, 2011).

Sensing Applications

The interactions of boronic acids with diols and strong Lewis bases lead to their utility in various sensing applications. These applications include biological labelling, protein manipulation and modification, separation, and therapeutics development. Boronic acids, such as this compound, play a pivotal role in these diverse research areas (Lacina, Skládal, & James, 2014).

Solid-Phase Synthesis

This compound and related compounds are involved in solid-phase synthesis, particularly in peptide-boronic acids synthesis. This process is crucial for applications in numerous fields of research, offering a versatile approach to synthesizing various aryl and alkyl aminoboronic acids (Behnam, Sundermann, & Klein, 2016).

Anti-Quorum Sensing and Antiviral Applications

Boronic acid-modified nanoparticles, possibly including this compound derivatives, have shown potential as antiviral agents. They inhibit the ability of viruses like Hepatitis C to infect healthy cells, demonstrating their potential as therapeutic strategies against viral infections (Khanal et al., 2013).

Safety and Hazards

The safety information for “(1-Acetylpiperidin-4-yl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Boronic acids, including “(1-Acetylpiperidin-4-yl)boronic acid”, have been growing in interest for their potential applications in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests a promising future for further studies and applications of “this compound”.

Mechanism of Action

Target of Action

The primary target of (1-Acetylpiperidin-4-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in organic synthesis . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound can be affected by storage conditions . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

(1-acetylpiperidin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7,11-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQEETWDPGWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCN(CC1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444624-62-7
Record name (1-acetylpiperidin-4-yl)boronic acid
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